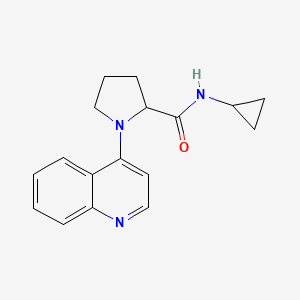
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide, also known as CP-544326, is a chemical compound that has been studied for its potential use in treating various medical conditions. It is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition.
Mechanism of Action
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition. By blocking the activity of this receptor, 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide may reduce drug-seeking behavior, improve cognitive function, and have antipsychotic effects.
Biochemical and Physiological Effects:
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to play a role in addiction and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is that it is a selective antagonist of the dopamine D3 receptor, which may make it more effective and have fewer side effects than other drugs that target multiple dopamine receptors. However, one limitation is that it has only been studied in animal models, and its effectiveness and safety in humans are not yet known.
Future Directions
There are several future directions for research on 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide. One direction is to study its effectiveness in humans for treating addiction, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its effects or reduce side effects. Additionally, more research is needed to understand the long-term effects of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide on the brain and body.
Synthesis Methods
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid with 1-bromo-2-(piperidin-1-yl)propane, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been studied for its potential use in treating various medical conditions, including addiction, schizophrenia, and Parkinson's disease. In preclinical studies, it has been shown to reduce drug-seeking behavior in rats and improve cognitive function in monkeys. It has also been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-14(12-19-8-3-2-4-9-19)18-22(20,21)13-16-7-5-6-15(10-16)11-17/h5-7,10,14,18H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMSYUATCGHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NS(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)